Clostebol propionate

Description

BenchChem offers high-quality Clostebol propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clostebol propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

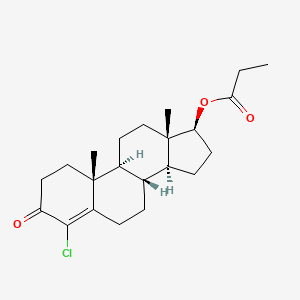

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClO3/c1-4-19(25)26-18-8-7-14-13-5-6-16-20(23)17(24)10-12-21(16,2)15(13)9-11-22(14,18)3/h13-15,18H,4-12H2,1-3H3/t13-,14-,15-,18-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUBDFJMQBMNQB-DXODLALXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176009 | |

| Record name | Clostebol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-44-9 | |

| Record name | 4-Chlorotestosterone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clostebol propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clostebol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOSTEBOL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JJ3052NOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clostebol Propionate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) propionate (B1217596), a synthetic anabolic-androgenic steroid (AAS), functions as a prodrug to its active form, clostebol (4-chlorotestosterone). This technical guide delineates the mechanism of action of clostebol propionate, focusing on its interaction with the androgen receptor and subsequent downstream signaling pathways that mediate its anabolic and androgenic effects. While specific quantitative binding affinity and detailed in vivo experimental data for clostebol propionate are not extensively available in publicly accessible literature, this document synthesizes the known pharmacology of clostebol and related 4-chloro-substituted AAS to provide a comprehensive overview. This guide includes summaries of expected quantitative data based on its structural properties, detailed standardized experimental protocols relevant to its analysis, and visualizations of its signaling pathways and experimental workflows.

Introduction

Clostebol propionate is the 17β-propionate ester of clostebol, a 4-chloro derivative of testosterone (B1683101).[1] As an ester, clostebol propionate is less polar than free clostebol, allowing for a slower release from the site of injection and a longer duration of action. Once administered, it is hydrolyzed by esterases in the body to release the active compound, clostebol.[2]

The primary mechanism of action for clostebol is its function as an agonist of the androgen receptor (AR).[3][4][5] The key structural feature of clostebol is the presence of a chlorine atom at the C4 position of the steroid's A-ring. This modification has two significant consequences:

-

Inhibition of Aromatization: The 4-chloro group prevents the aromatase enzyme from converting the A-ring into a phenolic ring, thereby blocking the conversion of clostebol to estrogenic metabolites. This eliminates the risk of estrogen-related side effects such as gynecomastia and water retention.[6]

-

Prevention of 5α-Reduction: The 4-chloro substitution also inhibits the action of the 5α-reductase enzyme. This prevents the conversion of clostebol to a more potent androgen, dihydrotestosterone (B1667394) (DHT), in androgen-sensitive tissues. This structural change is responsible for the reduced androgenic activity of clostebol compared to testosterone.[6]

These molecular modifications result in a compound with moderate anabolic properties and significantly reduced androgenic effects.[3][7]

Quantitative Data Summary

While specific experimental values for clostebol propionate's binding affinity and a detailed breakdown of its anabolic/androgenic ratio from published studies are scarce, the following table summarizes the expected and reported values for clostebol.

| Parameter | Value | Reference Compound | Notes |

| Anabolic/Androgenic Ratio | 46:25 | Testosterone (100:100) | This ratio indicates a more favorable anabolic profile compared to testosterone, with reduced androgenic effects. |

| Androgen Receptor Binding Affinity (Kd) | Data not available | Testosterone, DHT | Expected to have a moderate binding affinity to the androgen receptor. |

| IC50 vs. Androgen Receptor | Data not available | R1881 (synthetic androgen) | This value would quantify the concentration of clostebol required to displace 50% of a radiolabeled ligand from the androgen receptor. |

Core Mechanism of Action: Androgen Receptor Binding and Signaling

The anabolic and androgenic effects of clostebol are mediated through its interaction with the androgen receptor, a ligand-activated nuclear transcription factor.[4][5]

Ligand Binding and Receptor Activation

Upon entering the target cell (e.g., a muscle cell), clostebol binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) and other chaperone proteins.

Nuclear Translocation and Dimerization

The activated clostebol-AR complex translocates into the nucleus. Inside the nucleus, it forms a homodimer with another activated clostebol-AR complex.

DNA Binding and Gene Transcription

The AR homodimer then binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[4] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in:

-

Protein Synthesis: Increased production of contractile proteins like actin and myosin, leading to muscle hypertrophy.[3][5]

-

Nitrogen Retention: Enhanced nitrogen uptake and utilization by muscle cells, creating a positive nitrogen balance conducive to muscle growth.[3]

-

Erythropoiesis: Stimulation of red blood cell production, which can improve oxygen delivery to muscles.[3]

The following diagram illustrates the signaling pathway of clostebol.

Experimental Protocols

The following sections detail standardized experimental protocols used to characterize the anabolic and androgenic properties of steroids like clostebol propionate.

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor. It measures the ability of the test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the IC50 and subsequently the binding affinity (Ki) of clostebol for the androgen receptor.

Materials:

-

Rat ventral prostate tissue (source of AR)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Test compound (clostebol)

-

Unlabeled R1881 (for standard curve)

-

Cytosol extraction buffer

-

Scintillation fluid and counter

Procedure:

-

Cytosol Preparation:

-

Excise ventral prostates from castrated rats.

-

Homogenize the tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed to obtain the cytosol (supernatant), which contains the androgen receptors.

-

-

Assay Setup:

-

In a series of tubes, add a constant amount of prostate cytosol and radiolabeled androgen.

-

Add increasing concentrations of the unlabeled test compound (clostebol) to different tubes.

-

Include control tubes with no competitor, and tubes with increasing concentrations of unlabeled R1881 to generate a standard curve.

-

-

Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

The following diagram illustrates the workflow for an androgen receptor competitive binding assay.

Hershberger Bioassay

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a steroid.[7] It uses the weight changes of specific androgen-dependent tissues in castrated male rats.

Objective: To determine the anabolic and androgenic activity of clostebol propionate relative to a reference compound (e.g., testosterone propionate).

Animals: Immature, castrated male rats.

Tissues of Interest:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate, seminal vesicles.

Procedure:

-

Animal Preparation:

-

Castrate immature male rats to remove the endogenous source of androgens.

-

Allow a post-castration period for the androgen-dependent tissues to regress.

-

-

Dosing:

-

Divide the animals into groups.

-

Administer the test substance (clostebol propionate) at various dose levels to different groups daily for a set period (typically 7-10 days).

-

Include a vehicle control group and a reference androgen group (e.g., testosterone propionate).

-

-

Necropsy and Tissue Collection:

-

At the end of the dosing period, euthanize the animals.

-

Carefully dissect and weigh the target tissues (levator ani muscle, ventral prostate, seminal vesicles).

-

-

Data Analysis:

-

Compare the weights of the target tissues from the treated groups to the vehicle control group.

-

The increase in the weight of the levator ani muscle is indicative of anabolic activity.

-

The increase in the weights of the ventral prostate and seminal vesicles is indicative of androgenic activity.

-

Calculate the anabolic-to-androgenic ratio by comparing the relative potencies of the test substance in stimulating the growth of the anabolic and androgenic tissues.

-

The following diagram illustrates the workflow of the Hershberger assay.

Metabolism of Clostebol Propionate

As a prodrug, clostebol propionate is first hydrolyzed by esterases to yield clostebol and propionic acid. The subsequent metabolism of clostebol has been studied, particularly in the context of anti-doping analysis. The primary metabolic pathways involve reductions of the A-ring and the 3-keto group, followed by conjugation for excretion. The main metabolite identified in urine is 4-chloro-androst-4-en-3α-ol-17-one, which is typically excreted as a glucuronide conjugate.

Conclusion

Clostebol propionate exerts its anabolic effects through its active metabolite, clostebol, which acts as an androgen receptor agonist. Its 4-chloro substitution is a key structural feature that confers a favorable anabolic-to-androgenic ratio by preventing aromatization to estrogen and 5α-reduction to DHT. While detailed quantitative data on its receptor binding and in vivo activity are not widely published, its mechanism of action is well-understood within the broader context of anabolic-androgenic steroids. The standardized experimental protocols outlined in this guide provide the framework for the scientific evaluation of such compounds. Further research to quantify the specific binding kinetics and dose-response relationships of clostebol propionate would provide a more complete understanding of its pharmacological profile.

References

- 1. Clostebol propionate - Wikipedia [en.wikipedia.org]

- 2. Clostebol acetate - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 4. swolverine.com [swolverine.com]

- 5. What is Clostebol Acetate used for? [synapse.patsnap.com]

- 6. Clostebol - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Chlorotestosterone Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorotestosterone propionate (B1217596), a synthetic anabolic-androgenic steroid, is a derivative of testosterone (B1683101). Its synthesis is a multi-step process involving the chlorination of the steroid nucleus and subsequent esterification of the 17β-hydroxyl group. This technical guide provides a comprehensive overview of the core synthesis pathways, detailing experimental protocols and presenting quantitative data for key reactions. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and steroid chemistry.

Introduction

4-Chlorotestosterone, also known as clostebol, is a modified form of testosterone characterized by the introduction of a chlorine atom at the C-4 position.[1] This structural modification inhibits its conversion to dihydrotestosterone (B1667394) (DHT) and aromatization to estrogen, altering its biological activity profile.[1] For administration, 4-chlorotestosterone is often esterified, with the propionate ester being a common form. This guide focuses on the chemical synthesis of 4-chlorotestosterone propionate, outlining the primary synthetic strategies.

Synthesis Pathways

The synthesis of 4-chlorotestosterone propionate can be approached via two primary routes:

-

Route A: Direct chlorination of testosterone propionate.

-

Route B: Chlorination of testosterone followed by esterification.

This guide will detail the experimental protocols for both pathways, supported by available chemical literature.

Detailed Experimental Protocols

Route A: Direct Chlorination of Testosterone Propionate

This route involves the direct conversion of commercially available testosterone propionate to 4-chlorotestosterone propionate.

Reaction: Testosterone Propionate → 4-Chlorotestosterone Propionate

Experimental Protocol:

A study on the synthesis of 4-chloro-4-en-3-oxo-steroids provides a relevant procedure.[2] Testosterone propionate is treated with sulfuryl chloride in a pyridine (B92270) solvent.

-

Reagents:

-

Testosterone Propionate

-

Sulfuryl Chloride (SO₂Cl₂)

-

Pyridine (solvent and acid scavenger)

-

-

Procedure:

-

Dissolve testosterone propionate in pyridine.

-

Cool the solution in an ice bath.

-

Add a solution of sulfuryl chloride in pyridine dropwise with stirring.

-

Allow the reaction to proceed at a controlled temperature.

-

Upon completion, quench the reaction with water or a suitable aqueous solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Wash the organic layer sequentially with dilute acid (to remove pyridine), water, and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-chlorotestosterone propionate by recrystallization or column chromatography.

-

Quantitative Data:

| Starting Material | Product | Reagents | Yield (%) | Reference |

| Testosterone Propionate | 4-Chlorotestosterone Propionate | Sulfuryl Chloride, Pyridine | 82.7 | [2] |

Table 1: Reported yield for the direct chlorination of testosterone propionate.

Route B: Chlorination of Testosterone followed by Esterification

This alternative pathway involves the initial chlorination of testosterone to form 4-chlorotestosterone, which is then esterified to the propionate derivative.

Step 1: Synthesis of 4-Chlorotestosterone

Reaction: Testosterone → 4-Chlorotestosterone

Experimental Protocol:

The same chlorination methodology as in Route A can be applied to testosterone.

-

Reagents:

-

Testosterone

-

Sulfuryl Chloride (SO₂Cl₂)

-

Pyridine

-

-

Procedure:

-

Dissolve testosterone in pyridine.

-

Cool the solution and add sulfuryl chloride in pyridine dropwise.

-

Follow the reaction, work-up, and purification steps as described in section 3.1.

-

Quantitative Data:

While a specific yield for the chlorination of testosterone using this method was not found, the chlorination of testosterone acetate under the same conditions yielded 87.6%.[2] It is reasonable to expect a similar high yield for testosterone.

| Starting Material | Product | Reagents | Analogous Yield (%) | Reference |

| Testosterone | 4-Chlorotestosterone | Sulfuryl Chloride, Pyridine | ~85-90 (estimated) | [2] |

Table 2: Estimated yield for the chlorination of testosterone based on a similar reaction.

Step 2: Esterification of 4-Chlorotestosterone

Reaction: 4-Chlorotestosterone → 4-Chlorotestosterone Propionate

Experimental Protocol:

A general method for the esterification of steroidal alcohols can be adapted for this step. One such method involves the use of an acyl chloride in the presence of a base.[3]

-

Reagents:

-

4-Chlorotestosterone

-

Propionyl Chloride

-

Triethylamine (B128534) (Et₃N)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

-

Procedure:

-

Dissolve 4-chlorotestosterone in dry dichloromethane.

-

Add triethylamine and a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath.

-

Add propionyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction with water.

-

Separate the organic layer and wash it with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 4-chlorotestosterone propionate by column chromatography or recrystallization.

-

Quantitative Data:

The esterification of testosterone to testosterone propionate using a similar method has been reported with yields ranging from good to high.[3]

| Starting Material | Product | Reagents | Expected Yield (%) | Reference |

| 4-Chlorotestosterone | 4-Chlorotestosterone Propionate | Propionyl Chloride, Et₃N, DMAP | >80 (estimated) | [3] |

Table 3: Estimated yield for the esterification of 4-chlorotestosterone.

Visualization of Synthesis Pathways

The following diagrams illustrate the described synthetic routes.

Caption: Route A: Direct chlorination of testosterone propionate.

References

The Structure-Activity Relationship of Clostebol Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) propionate (B1217596), a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) characterized by a 4-chloro substitution. This modification significantly influences its pharmacological profile, steering it towards a more anabolic than androgenic character. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of clostebol propionate, detailing its mechanism of action, receptor binding affinity, metabolic fate, and anabolic-to-androgenic ratio. The implications of its structural modifications are discussed in the context of comparative data with other AAS. Detailed experimental protocols for the characterization of such compounds are also provided.

Introduction

Clostebol, also known as 4-chlorotestosterone, is a synthetic derivative of the natural androgen testosterone.[1] It is most commonly available as an ester, such as clostebol acetate (B1210297) or clostebol propionate, which acts as a prodrug, allowing for a slower release and sustained action of the active compound.[2][3] The defining structural feature of clostebol is the introduction of a chlorine atom at the C4 position of the steroid's A-ring. This single modification has profound effects on its biological activity, primarily by preventing its conversion to estrogen via aromatase and by altering its interaction with the 5α-reductase enzyme.[1] Consequently, clostebol propionate exhibits a more favorable anabolic-to-androgenic ratio compared to its parent compound, testosterone.[2] This guide explores the intricate relationship between the chemical structure of clostebol propionate and its biological functions.

Chemical Structure and Key Modifications

The chemical structure of clostebol propionate is derived from testosterone with two key modifications:

-

4-Chloro Substitution: The addition of a chlorine atom at the C4 position of the A-ring is the most significant modification. This halogenation sterically hinders the aromatase enzyme, effectively preventing the conversion of the steroid into estrogenic metabolites. This eliminates estrogen-related side effects such as gynecomastia and water retention.[4] Furthermore, this substitution influences the interaction with 5α-reductase, reducing the formation of more potent androgenic metabolites.

-

17β-Propionate Ester: The hydroxyl group at the C17β position is esterified with propionic acid. This esterification increases the lipophilicity of the molecule, leading to a slower release from the injection site and a longer duration of action. In the body, plasma esterases hydrolyze this ester to release the active form, clostebol.

Mechanism of Action

Like other AAS, clostebol propionate exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][5]

References

Pharmacokinetics of Clostebol Propionate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clostebol (B1669245) propionate (B1217596), a synthetic anabolic-androgenic steroid (AAS), functions as a prodrug of its active form, clostebol (4-chlorotestosterone). Administered primarily via intramuscular injection, it is designed for a slower release and sustained action. While specific pharmacokinetic data for the propionate ester is limited in publicly available literature, this guide provides a comprehensive overview of the in vivo pharmacokinetics by examining its active metabolite, clostebol, and related esters. This document details the metabolic pathways, analytical methodologies for detection, and plausible experimental protocols for its study.

Introduction

Clostebol is a derivative of testosterone, modified by the addition of a chloro group at the 4-position. This structural alteration prevents its conversion to dihydrotestosterone (B1667394) (DHT) and estrogen, which theoretically reduces some of the androgenic and estrogenic side effects associated with other AAS. Clostebol propionate, as an ester, is designed to have a slower absorption rate from the injection site, leading to a more sustained release of the active compound into circulation.

Pharmacokinetic Profile

Upon intramuscular administration, clostebol propionate is gradually absorbed into the bloodstream where it undergoes hydrolysis to release the active clostebol. The pharmacokinetic properties are largely determined by the rate of this hydrolysis and the subsequent distribution, metabolism, and excretion of clostebol.

Absorption and Distribution

The esterification of clostebol to clostebol propionate increases its lipid solubility, leading to the formation of a depot in the muscle tissue upon injection. This results in a slow and sustained release into the systemic circulation. Once in the plasma, anabolic steroids like clostebol are highly bound to plasma proteins, including sex-hormone binding globulin (SHBG), which governs their distribution to target tissues.[1]

Due to the lack of specific quantitative data for clostebol propionate, a detailed table of parameters such as Cmax, Tmax, and bioavailability cannot be provided at this time. Research on other esters, such as clostebol acetate (B1210297) administered transdermally, indicates that metabolites can be detected in urine for extended periods.[2][3]

Metabolism

The metabolism of clostebol is a multi-step process primarily occurring in the liver. The metabolic pathways are crucial for its deactivation and excretion.[4] The primary metabolic reactions include:

-

Phase I Metabolism: This phase involves reduction and oxidation reactions. The initial step is the reduction of the A-ring and the 3-keto group, as well as oxidation of the 17β-hydroxyl group.[5] The presence of the chlorine atom at the C4 position impairs the activity of 5α-reductase.[2] Key identified metabolites include 4-chloro-androst-4-en-3α-ol-17-one (M1), which is a major urinary metabolite.[2][6][7] Ten metabolites have been detected after oral administration of clostebol acetate, while fewer are typically found after transdermal application.[7][8]

-

Phase II Metabolism: Following Phase I reactions, the metabolites are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for renal excretion.[2][4] The majority of metabolites, including M1, are excreted as glucuronides, while some, like 4ζ-chloro-5ζ-androstan-3β-ol-17-one (M5), are predominantly found as sulfate conjugates.[2][7]

Excretion

The conjugated metabolites of clostebol are primarily excreted in the urine.[2] The detection of these metabolites is the basis for anti-doping tests. Long-term metabolites, particularly sulfate conjugates, can be detected in urine for an extended period, with some being detectable for over 25 days post-administration.[9][10]

Experimental Protocols

This section outlines a plausible experimental protocol for studying the pharmacokinetics of clostebol propionate in a rodent model, based on general methodologies for anabolic-androgenic steroids.

Animal Model and Drug Administration

-

Species: Male Wistar rats (or other appropriate rodent model).

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with food and water ad libitum.[11][12]

-

Drug Formulation: Clostebol propionate is dissolved in a sterile vehicle suitable for intramuscular injection, such as olive oil.

-

Administration: A single dose of clostebol propionate is administered via intramuscular injection into the hind limb.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine Collection: Animals are housed in metabolic cages to allow for the collection of urine at specified intervals. Urine samples are stored at -20°C or lower.

Bioanalytical Method

-

Sample Preparation:

-

Plasma: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate clostebol and its metabolites from the plasma matrix.

-

Urine: Enzymatic hydrolysis (using β-glucuronidase) is performed to cleave the glucuronide conjugates, followed by extraction.[2]

-

-

Analytical Technique:

-

Gas Chromatography-Mass Spectrometry (GC-MS): After extraction, the analytes are derivatized (e.g., trimethylsilyl (B98337) derivatives) to improve their volatility and chromatographic behavior for GC-MS analysis.[2][7][8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used for the direct detection of both free and conjugated metabolites without the need for derivatization, offering high sensitivity and specificity.[5][13][14]

-

Data Presentation

As specific quantitative pharmacokinetic data for clostebol propionate is not available in the reviewed literature, the following table presents the identified urinary metabolites of clostebol, which are relevant to pharmacokinetic studies.

Table 1: Major Urinary Metabolites of Clostebol

| Metabolite ID | Chemical Name | Conjugation |

| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide |

| M2-M4 | Other glucuronidated metabolites | Glucuronide |

| M5 | 4ζ-chloro-5ζ-androstan-3β-ol-17-one | Sulfate |

| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate | Sulfate |

Mandatory Visualizations

Metabolic Pathway of Clostebol

Caption: Metabolic pathway of clostebol propionate.

Experimental Workflow for Pharmacokinetic Study

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Clostebol acetate (PIM 900) [inchem.org]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 5. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wada-ama.org [wada-ama.org]

- 7. researchgate.net [researchgate.net]

- 8. Clostebol Metabolism by Different Routes of Administration: Selection of Diagnostic Urinary Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A study to demonstrate the potential of Anabolic Androgen Steroid to activate oxidative tissue damage, nephrotoxicity and decline endogenous antioxidant system in renal tissue of Adult Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ANABOLIC-ANDROGENIC STEROIDS AND COGNITIVE EFFORT DISCOUNTING IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.unito.it [iris.unito.it]

- 14. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anabolic to Androgenic Ratio of Clostebol Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) propionate (B1217596), a synthetic anabolic-androgenic steroid (AAS) and an ester of 4-chlorotestosterone, is characterized by a distinct dissociation of its anabolic and androgenic effects.[1] This technical guide provides a comprehensive overview of the anabolic to androgenic (A:A) ratio of clostebol, the experimental protocols for its determination, and the underlying molecular mechanisms of action. The 4-chloro substitution in the clostebol molecule significantly attenuates its androgenic activity while retaining moderate anabolic properties.[2][3] This structural modification inhibits its conversion to dihydrotestosterone (B1667394) (DHT) and prevents aromatization to estrogenic compounds.[4]

Data Presentation: Anabolic and Androgenic Activity

The anabolic and androgenic potential of a steroid is determined experimentally and often expressed as a ratio relative to testosterone (B1683101), which is assigned a baseline value of 100 for both its anabolic and androgenic effects. Clostebol is considered a mild anabolic steroid with significantly reduced androgenic potency.[5][6]

| Compound | Anabolic Activity | Androgenic Activity | Anabolic:Androgenic Ratio |

| Testosterone | 100 | 100 | 1:1 |

| Clostebol | 46 | 25 | 1.84:1 |

Data for Clostebol is derived from its anabolic efficacy of 46 and androgenic efficacy of 25.[7]

Experimental Protocols: The Hershberger Bioassay

The determination of the anabolic and androgenic activity of compounds like clostebol propionate is primarily conducted using the Hershberger bioassay. This in vivo assay, standardized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 441, utilizes a castrated male rat model.

Objective

To assess the androgenic and anabolic activity of a test substance by measuring the weight changes in specific androgen-dependent tissues.

Methodology

-

Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgenic substances.

-

Tissue Selection:

-

Androgenic Activity: The weights of the ventral prostate (VP) and seminal vesicles (SV) are the primary indicators of androgenic effects.

-

Anabolic Activity: The weight of the levator ani muscle (LA) is the key indicator of anabolic (myotrophic) activity.

-

-

Experimental Groups:

-

Control Group: Castrated rats receive a vehicle-only treatment.

-

Test Group(s): Castrated rats receive the test substance (e.g., clostebol propionate) at various dose levels.

-

Reference Standard Group: Castrated rats receive a reference androgen, typically testosterone propionate, for comparison.

-

-

Procedure:

-

The test substance and reference standard are administered daily for a period of 10 consecutive days.

-

On day 11, the animals are euthanized, and the target tissues (VP, SV, and LA) are carefully dissected and weighed.

-

-

Data Analysis: The anabolic and androgenic activities of the test substance are calculated based on the dose-responsive increase in the weights of the respective target tissues compared to the control group and relative to the effects of the reference standard. The anabolic to androgenic ratio is then determined by comparing the relative myotrophic and androgenic potencies.

Experimental Workflow Diagram

Caption: Workflow of the Hershberger Bioassay.

Molecular Mechanism: Androgen Receptor Signaling Pathway

The anabolic and androgenic effects of clostebol propionate are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Pathway Description

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Clostebol, the active form of clostebol propionate, diffuses into the cell and binds to the ligand-binding domain (LBD) of the AR.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.

-

DNA Binding: In the nucleus, the AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The AR-ARE complex recruits co-activator and co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the anabolic and androgenic effects.

Signaling Pathway Diagram

Caption: Androgen Receptor Signaling Pathway.

References

- 1. Clostebol propionate - Wikipedia [en.wikipedia.org]

- 2. swolverine.com [swolverine.com]

- 3. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 4. Clostebol - Wikipedia [en.wikipedia.org]

- 5. swolverine.com [swolverine.com]

- 6. antidopingdatabase.com [antidopingdatabase.com]

- 7. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Stability of Clostebol Esters: A Comparative Analysis of Propionate and Acetate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245), a synthetic anabolic-androgenic steroid, is often utilized in its esterified forms, primarily as clostebol propionate (B1217596) and clostebol acetate (B1210297), to modulate its pharmacokinetic profile. The stability of these ester prodrugs is a critical determinant of their shelf-life, formulation development, and ultimately, their therapeutic efficacy and safety. This technical guide provides a comprehensive comparative analysis of the chemical stability of clostebol propionate and clostebol acetate. While direct comparative stability studies are not extensively available in the public domain, this guide synthesizes information from studies on analogous steroid esters and fundamental principles of chemical kinetics to present a detailed overview. It outlines potential degradation pathways, proposes experimental protocols for stability assessment, and presents illustrative data to guide research and development efforts.

Introduction

Clostebol, or 4-chlorotestosterone, is a derivative of testosterone (B1683101) with anabolic properties.[1] The esterification of the 17β-hydroxyl group to form clostebol propionate or clostebol acetate results in more lipophilic compounds, which are released more slowly from intramuscular injection sites, thereby prolonging their duration of action.[2][3] The chemical stability of these esters is paramount, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The primary degradation pathway for these esters is hydrolysis, which cleaves the ester bond to yield the active parent compound, clostebol, and the corresponding carboxylic acid (propionic acid or acetic acid). Other degradation mechanisms can be induced by factors such as pH, temperature, light, and oxidative stress.

This guide will delve into the theoretical and practical aspects of the stability of clostebol propionate and clostebol acetate, providing a framework for their systematic evaluation.

Theoretical Stability Considerations: Propionate vs. Acetate Ester

The primary chemical difference between clostebol propionate and clostebol acetate lies in the length of the alkyl chain of the ester group. This seemingly minor structural variation can influence the steric and electronic environment around the carbonyl group of the ester, thereby affecting its susceptibility to nucleophilic attack, particularly hydrolysis.

In general, the rate of hydrolysis of esters can be influenced by the size of the acyl group. While specific kinetic data for clostebol esters is scarce, studies on the hydrolysis of other esters suggest that increasing the alkyl chain length from acetate to propionate can have a modest effect on the hydrolysis rate.[4] The slightly larger size of the propionyl group may offer more steric hindrance to the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) compared to the acetyl group. This could theoretically result in a slightly slower rate of hydrolysis for clostebol propionate under identical conditions. However, electronic effects also play a role, and the overall difference in stability may be nuanced and dependent on the specific reaction conditions.

Potential Degradation Pathways

The principal degradation pathways for clostebol propionate and clostebol acetate are expected to be similar, primarily involving hydrolysis. However, other degradation mechanisms under forced conditions should also be considered.

Hydrolytic Degradation

Hydrolysis of the ester linkage is the most common degradation route, catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester is attacked by a hydroxide ion, a stronger nucleophile than water, leading to a more rapid degradation. Studies on clobetasol (B30939) propionate, a different steroid propionate, have shown significant degradation under basic conditions.[5][6]

Thermal Degradation

Elevated temperatures can accelerate hydrolytic degradation and may also induce other degradation pathways, such as epimerization or rearrangement of the steroid nucleus. Thermal stability studies on other esterified anabolic steroids have shown oxidative degradation at temperatures between 251–316°C.[7]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. While the steroid nucleus itself contains chromophores that can absorb UV light, the specific photodegradation pathways for clostebol esters have not been extensively studied. Studies on other esters have shown that photodegradation can occur, with the solvent playing a significant role in the reaction mechanism.[8]

Oxidative Degradation

Oxidizing agents, such as peroxides, can lead to the formation of various oxidation products. The allylic positions on the steroid ring system and the ester side chain could be susceptible to oxidation. Forced degradation studies on clobetasol propionate have demonstrated degradation in the presence of hydrogen peroxide.[5]

Experimental Protocols for Stability Assessment

To rigorously compare the stability of clostebol propionate and clostebol acetate, a series of forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[9] These studies are essential for developing and validating stability-indicating analytical methods.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. Based on methods developed for clobetasol propionate, a reverse-phase HPLC method would be suitable.[10][11]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724) and methanol).

-

Detection: UV detection at a wavelength where both the parent compounds and potential degradation products have significant absorbance (e.g., around 240 nm).

-

Temperature: Column temperature maintained at a constant value (e.g., 35°C).

Forced Degradation Studies

Forced degradation studies should be performed on solutions of both clostebol propionate and clostebol acetate. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).[10]

-

Alkali Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).[10]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).[10]

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis

After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to an appropriate concentration for HPLC analysis. The chromatograms should be examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Peak purity analysis of the parent drug peak should be performed to ensure that no degradation products are co-eluting.

Illustrative Comparative Stability Data

The following tables present hypothetical quantitative data to illustrate the potential differences in stability between clostebol propionate and clostebol acetate. It is crucial to note that this data is for illustrative purposes only and is not derived from direct experimental comparison. The data is based on the general principle that the propionate ester may exhibit slightly greater stability due to increased steric hindrance.

Table 1: Illustrative Forced Degradation Data for Clostebol Esters (% Degradation)

| Stress Condition | Clostebol Propionate (% Degradation) | Clostebol Acetate (% Degradation) | Major Degradation Product |

| 0.1 N HCl, 60°C, 30 min | 8.2 | 9.5 | Clostebol |

| 0.1 N NaOH, 60°C, 30 min | 15.5 | 18.1 | Clostebol |

| 3% H₂O₂, 60°C, 30 min | 5.1 | 6.3 | Oxidized derivatives |

| Dry Heat, 80°C, 24 h | 3.4 | 4.0 | Clostebol, other isomers |

| Photostability (ICH Q1B) | 2.1 | 2.5 | Photodegradants |

Table 2: Illustrative Shelf-Life Prediction based on Accelerated Stability Studies (ICH Q1A(R2))

| Storage Condition | Parameter | Clostebol Propionate | Clostebol Acetate |

| 40°C / 75% RH (6 months) | Assay (%) | 96.5 | 95.8 |

| Total Impurities (%) | 1.8 | 2.2 | |

| 25°C / 60% RH (calculated) | Estimated Shelf-Life (years) | 2.2 | 2.0 |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Comparative Stability Study

The following diagram illustrates a typical workflow for a comparative forced degradation study.

Caption: Workflow for a comparative forced degradation study.

Androgen Receptor Signaling Pathway

Clostebol, the active metabolite of both esters, exerts its anabolic effects by binding to the androgen receptor (AR). The following diagram illustrates the general mechanism of action.

Caption: General androgen receptor signaling pathway.

Conclusion

While direct comparative stability data for clostebol propionate and clostebol acetate is limited, a comprehensive understanding of their stability profiles can be achieved through well-designed forced degradation studies. Based on general chemical principles, clostebol propionate may exhibit slightly enhanced stability against hydrolysis compared to clostebol acetate due to greater steric hindrance. However, this hypothesis must be confirmed through rigorous experimental investigation. The methodologies and illustrative data presented in this guide provide a robust framework for researchers and drug development professionals to conduct such studies, ultimately leading to the development of stable and effective formulations of these anabolic agents. The primary degradation pathway for both esters is hydrolysis, and a validated stability-indicating HPLC method is essential for accurate monitoring of degradation and impurity profiling. Further research is warranted to elucidate the precise degradation kinetics and pathways for both clostebol esters under various stress conditions.

References

- 1. Clostebol - Wikipedia [en.wikipedia.org]

- 2. Clostebol propionate - Wikipedia [en.wikipedia.org]

- 3. iris.unito.it [iris.unito.it]

- 4. ias.ac.in [ias.ac.in]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

An In-Depth Technical Guide on the Endocrine-Disrupting Effects of Clostebol Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) propionate (B1217596), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), is primarily known for its performance-enhancing capabilities in athletics. However, its introduction into the body, whether for therapeutic or illicit purposes, can induce significant alterations in the endocrine system. This technical guide provides a comprehensive overview of the known and potential endocrine-disrupting effects of clostebol propionate. It consolidates information on its mechanism of action, effects on the hypothalamic-pituitary-gonadal (HPG) axis, and potential interactions with other steroid hormone receptors. This document also outlines detailed experimental protocols for assays relevant to the assessment of endocrine disruption and presents available data in a structured format to facilitate further research and drug development.

Introduction

Clostebol propionate is the 17β-propionate ester of clostebol, which is 4-chlorotestosterone.[1][2] As a testosterone derivative, its primary pharmacological activity is mediated through the androgen receptor (AR). The defining structural feature of clostebol is the presence of a chlorine atom at the 4-position of the steroid's A-ring. This modification inhibits its conversion to dihydrotestosterone (B1667394) (DHT) and also prevents aromatization into estrogenic compounds.[3] While these characteristics reduce some of the androgenic and estrogenic side effects typically associated with testosterone, clostebol propionate still exerts potent effects on the endocrine system.

The endocrine-disrupting effects of clostebol propionate are primarily a consequence of its potent androgenic activity, which perturbs the delicate balance of the hormonal milieu. Exogenous administration of AAS like clostebol propionate can lead to the suppression of endogenous hormone production and interfere with normal reproductive function.[4]

Mechanism of Action and Signaling Pathways

The principal mechanism of action for clostebol propionate is its binding to and activation of the androgen receptor. As a lipophilic molecule, it diffuses across the cell membrane and binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the clostebol-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the anabolic and androgenic effects of the compound.

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling Pathway of Clostebol.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

One of the most significant endocrine-disrupting effects of clostebol propionate is the suppression of the HPG axis. The introduction of exogenous androgens leads to a negative feedback mechanism on the hypothalamus and pituitary gland, reducing the secretion of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH). This, in turn, suppresses the endogenous production of testosterone by the testes.[4]

HPG Axis Negative Feedback Loop

Caption: HPG Axis Suppression by Clostebol.

Quantitative Data

Specific quantitative data on the endocrine-disrupting effects of clostebol propionate from standardized assays are limited in publicly accessible literature. The following tables summarize the known characteristics and reported effects of clostebol and other AAS.

Table 1: Physicochemical and Pharmacokinetic Properties of Clostebol Propionate

| Property | Value | Reference |

| Chemical Formula | C22H31ClO3 | [2] |

| Molar Mass | 378.94 g/mol | [2] |

| Administration | Intramuscular injection | [2] |

| Active Moiety | Clostebol (4-chlorotestosterone) | [2] |

| Aromatization | No | [3] |

| 5α-Reductase Substrate | No | [3] |

Table 2: Documented Endocrine-Related Effects of Anabolic-Androgenic Steroids (AAS)

| Effect | Observation | Affected Hormones/Tissues | Reference |

| HPG Axis Suppression | Decreased gonadotropin (LH, FSH) and endogenous testosterone levels. | Hypothalamus, Pituitary, Testes | [4] |

| Testicular Atrophy | Reduction in testicular size and sperm production. | Testes | [5] |

| Gynecomastia | Development of breast tissue in males (less likely with non-aromatizable AAS like clostebol). | Mammary tissue | [5] |

| Virilization in Females | Deepening of the voice, hirsutism, clitoral enlargement. | Larynx, skin, reproductive organs | [6] |

| Thyroid Function | Reduction in thyroxine-binding globulin (TBG), leading to decreased total T3 and T4. | Thyroid, Liver | [7] |

Experimental Protocols

The following are detailed methodologies for key assays used to evaluate the endocrine-disrupting potential of chemical compounds. While specific results for clostebol propionate in these assays are not widely published, these protocols represent the standard for such investigations.

In Vitro: H295R Steroidogenesis Assay (OECD Test Guideline 456)

This assay is used to screen for chemicals that affect the production of testosterone and 17β-estradiol.[8][9]

-

Cell Line: Human adrenocortical carcinoma cell line (NCI-H295R).

-

Culture Conditions: Cells are cultured in a suitable medium supplemented with serum and growth factors.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and allowed to acclimate for 24 hours.

-

The culture medium is replaced with a fresh medium containing various concentrations of the test substance (e.g., clostebol propionate), a solvent control, and positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition).

-

Cells are incubated with the test substance for 48 hours.

-

After incubation, the culture medium is collected for hormone analysis.

-

Cell viability is assessed to rule out cytotoxicity as a cause for altered hormone levels.

-

-

Hormone Quantification: Testosterone and 17β-estradiol levels in the medium are measured using methods such as ELISA or LC-MS/MS.

-

Data Analysis: Hormone production is expressed as a fold change relative to the solvent control. The Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) are determined.

Caption: H295R Steroidogenesis Assay Workflow.

In Vitro: Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to bind to the androgen receptor.[10][11]

-

Reagents:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR).

-

Radiolabeled androgen (e.g., [³H]-R1881).

-

Test compound (clostebol propionate).

-

Unlabeled competitor for non-specific binding determination.

-

-

Assay Procedure:

-

The AR preparation is incubated with the radiolabeled androgen and varying concentrations of the test compound.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the binding affinity of the test compound for the AR.

In Vivo: Hershberger Bioassay (OECD Test Guideline 441)

This assay is an in vivo screening test for androgen agonists and antagonists.[12][13]

-

Animal Model: Castrated peripubertal male rats.

-

Assay for Androgenic Activity:

-

Animals are administered the test substance (clostebol propionate) daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

At the end of the treatment period, animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

-

Data Analysis: A statistically significant increase in the weight of these tissues compared to the vehicle control group indicates androgenic activity.

Conclusion

Clostebol propionate is a potent anabolic-androgenic steroid with significant endocrine-disrupting properties, primarily mediated through its interaction with the androgen receptor and the subsequent suppression of the HPG axis. While its 4-chloro substitution prevents aromatization and 5α-reduction, its strong androgenic nature can lead to a range of endocrine-related adverse effects. A comprehensive understanding of its endocrine-disrupting profile is hampered by a lack of specific data from standardized in vitro and in vivo assays. Further research utilizing the methodologies outlined in this guide is crucial to fully characterize the endocrine-disrupting potential of clostebol propionate and to inform risk assessment and drug development strategies.

References

- 1. policycommons.net [policycommons.net]

- 2. Clostebol propionate - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. [Endocrine effects of doping with androgenic anabolic steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocrine Effects of Anabolic Steroids – My Endo Consult [myendoconsult.com]

- 6. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 7. Observations on the systemic effect of topical clobetasol propionate (Dermovate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. benchchem.com [benchchem.com]

- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

In Vitro Studies of Clostebol Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of clostebol (B1669245) propionate (B1217596), a synthetic anabolic-androgenic steroid (AAS). Clostebol is a 4-chloro derivative of testosterone, and its propionate ester acts as a prodrug, gradually releasing the active clostebol molecule in the body. Understanding its in vitro characteristics is crucial for assessing its biological activity, mechanism of action, and metabolic fate.

Core Mechanism of Action: Androgen Receptor Signaling

Clostebol propionate, like other AAS, exerts its effects by acting as an agonist for the androgen receptor (AR), a ligand-activated transcription factor. The anabolic effects on muscle and bone are primarily mediated through this pathway.[1][2] The canonical AR signaling cascade is a multi-step process initiated by the binding of the active steroid.

The pathway proceeds as follows:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Clostebol, after being hydrolyzed from its propionate ester, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.[3][4]

-

Conformational Change & Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of HSPs.[3]

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers, exposing a nuclear localization signal. These dimers then translocate from the cytoplasm into the nucleus.[3][4]

-

DNA Binding: Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter or enhancer regions of target genes.[3][5]

-

Transcriptional Regulation: Upon binding to AREs, the AR recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, ultimately leading to an increase in protein synthesis and other cellular effects.[4][6]

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostebol (B1669245) propionate (B1217596), a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone, is metabolized extensively in the human body prior to its excretion in urine.[1] The detection of its metabolites is a primary focus in doping control and forensic toxicology.[2][3] This technical guide provides a comprehensive overview of the primary urinary metabolites of clostebol propionate, detailing their structures, conjugation patterns, and detection windows. It also outlines the key experimental protocols for their analysis and presents quantitative data in a structured format for ease of comparison.

Metabolic Pathways of Clostebol

Clostebol, the active compound released from clostebol propionate, undergoes both Phase I and Phase II metabolism.[2] Phase I reactions primarily involve reduction and oxidation, while Phase II metabolism results in the conjugation of the metabolites with glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates their elimination in urine.[2][4]

The primary metabolic transformations of clostebol include the reduction of the 4-en-3-one structure in the A-ring and the oxidation of the 17β-hydroxyl group.[4][5] The presence of a chlorine atom at the C4 position influences the activity of 5α-reductase, leading to a distinct metabolic profile compared to testosterone.[2]

A diagram illustrating the primary metabolic pathway of clostebol is presented below.

Caption: Metabolic pathway of Clostebol.

Primary Urinary Metabolites

Numerous metabolites of clostebol have been identified in human urine. These are typically excreted as glucuronide or sulfate conjugates.[6][7] The primary and most commonly targeted metabolite for doping control is 4-chloro-androst-4-en-3α-ol-17-one (M1).[2][7]

Key Metabolites and Their Characteristics

| Metabolite Code | Chemical Name | Conjugation | Notes |

| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | The main metabolite used for screening purposes in anti-doping tests.[2][7] |

| M2, M3, M4 | Other related structures | Glucuronide | Also excreted as glucuronides and can serve as additional markers. |

| M5 | 4ζ-chloro-5ζ-androstan-3β-ol-17-one | Sulfate | Predominantly excreted as a sulfate conjugate.[2] |

| S1 | 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate | Sulfate | Considered a long-term metabolite, detectable for an extended period after administration.[6][8] |

| Other Sulfates | S2, S6, S7 | Sulfate | Identified as alternative biomarkers for clostebol misuse.[6] |

| Other Glucuronides | Four additional glucuronide conjugates have been reported. | Glucuronide | Further expands the profile of detectable metabolites.[6] |

Quantitative Data: Detection Windows

The detection window for clostebol metabolites in urine is dependent on several factors, including the dose, route of administration (oral vs. transdermal), and the specific metabolite being targeted.[2][3] Long-term metabolites, particularly sulfate conjugates, can significantly extend the detection period.

| Metabolite | Detection Window (Oral Administration) | Detection Window (Transdermal Application) | Analytical Method |

| M1 (Glucuronide) | Up to several days | Detectable for over 146 hours with a Cmax of 20 ng/mL at 15 hours.[2] | GC-MS, LC-MS/MS |

| S1 (Sulfate) | Up to 25 days (Liquid-Liquid Extraction)[6][8] | Not specifically detailed, but sulfate metabolites are considered long-term markers. | LC-MS/MS |

| M2, M5, S2, S6, S7 | Up to several days | Not specifically detailed | LC-MS/MS |

Experimental Protocols

The analysis of clostebol metabolites in urine typically involves sample preparation to isolate the analytes, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation

-

Enzymatic Hydrolysis: To cleave the glucuronide and sulfate conjugates and release the free steroid metabolites, urine samples are often treated with β-glucuronidase and sulfatase enzymes.[4][9]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): A common method where the hydrolyzed urine is extracted with an organic solvent (e.g., a mixture of ether and n-pentane) to isolate the steroids.[6]

-

Solid-Phase Extraction (SPE): An alternative method using a solid sorbent (e.g., C18) to retain the analytes of interest from the urine matrix, which are then eluted with an appropriate solvent.[4]

-

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites are often derivatized (e.g., using MSTFA to form trimethylsilyl (B98337) derivatives) to improve their volatility and chromatographic properties.[2]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): A widely used technique for the detection of anabolic steroids. It offers high sensitivity and specificity, particularly when operated in tandem mass spectrometry mode.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly employed for the direct analysis of conjugated metabolites (sulfates and glucuronides) without the need for hydrolysis and derivatization. This approach can provide complementary information and enhance the detection capabilities.[6][8]

A generalized workflow for the analysis of clostebol metabolites is depicted below.

Caption: Analytical workflow for clostebol metabolites.

Conclusion

The urinary metabolic profile of clostebol propionate is complex, consisting of a variety of glucuronidated and sulfated metabolites. The primary metabolite for routine screening remains 4-chloro-androst-4-en-3α-ol-17-one (M1). However, the identification and monitoring of long-term sulfate metabolites, such as S1, can significantly enhance the detection window for clostebol misuse. The choice of analytical methodology, particularly the use of LC-MS/MS for the direct analysis of conjugated metabolites, is crucial for a comprehensive investigation. This guide provides a foundational understanding for researchers and professionals involved in the detection and characterization of clostebol propionate metabolites in urine.

References

- 1. Clostebol propionate - Wikipedia [en.wikipedia.org]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. wada-ama.org [wada-ama.org]

- 4. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control. | Semantic Scholar [semanticscholar.org]

- 9. Metabolites of 4-chlorotestosterone acetate in cattle urine as diagnostic markers for its illegal use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-Chlorotestosterone Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorotestosterone propionate (B1217596), also known as clostebol (B1669245) propionate, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of testosterone (B1683101).[1] It is the 17β-propionate ester of 4-chlorotestosterone (clostebol) and functions as a prodrug, releasing clostebol into the body after administration.[1] The introduction of a chlorine atom at the 4-position of the steroid nucleus alters its metabolic fate, preventing its conversion to dihydrotestosterone (B1667394) (DHT) and aromatization to estrogenic compounds.[2][3][4] This guide provides a comprehensive overview of the chemical properties of 4-chlorotestosterone propionate, including its physicochemical characteristics, synthesis, mechanism of action, and analytical methodologies.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-chlorotestosterone propionate are summarized below. It is important to note that while some experimental data is available for closely related compounds, specific experimental values for 4-chlorotestosterone propionate are not always available in the literature. In such cases, data from analogous compounds or computed values are provided for reference.

Table 1: Chemical Identifiers of 4-Chlorotestosterone Propionate [1][5]

| Identifier | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |

| CAS Number | 2162-44-9 |

| Molecular Formula | C₂₂H₃₁ClO₃ |

| InChI | InChI=1S/C22H31ClO3/c1-4-19(25)26-18-8-7-14-13-5-6-16-20(23)17(24)10-12-21(16,2)15(13)9-11-22(14,18)3/h13-15,18H,4-12H2,1-3H3/t13-,14-,15-,18-,21+,22-/m0/s1 |

| InChIKey | WNUBDFJMQBMNQB-DXODLALXSA-N |

| SMILES | CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |

| Synonyms | Clostebol propionate, Yonchlon, 4-Chloro-17β-propionyloxyandrost-4-en-3-one |

Table 2: Physicochemical Properties of 4-Chlorotestosterone Propionate and Related Compounds

| Property | Value | Notes |

| Molecular Weight | 378.93 g/mol [6] | |

| Melting Point | 164 °C[6] | |

| Boiling Point | 469.7±45.0 °C (Predicted)[6] | |

| Density | 1.17±0.1 g/cm³ (Predicted)[6] | |

| Solubility | Data for testosterone propionate suggests solubility in organic solvents like saturated hydrocarbons.[7] Specific data for 4-chlorotestosterone propionate is not readily available. | |

| pKa | Not available | |

| Specific Rotation | +118° (in chloroform) for 4-chlorotestosterone acetate (B1210297). A similar value can be expected for the propionate ester. | Data for the acetate ester is provided as a close structural analog. |

Synthesis and Purification

The synthesis of 4-chlorotestosterone propionate typically involves the esterification of the 17β-hydroxyl group of 4-chlorotestosterone (clostebol). While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from patents describing the synthesis of related steroid esters.

Synthesis of 4-Chlorotestosterone (Clostebol)

The precursor, 4-chlorotestosterone, can be synthesized from testosterone. The key step is the introduction of the 4-chloro substituent.

Esterification to 4-Chlorotestosterone Propionate

The esterification of 4-chlorotestosterone with propionic anhydride (B1165640) or propionyl chloride in the presence of a base and a catalyst yields 4-chlorotestosterone propionate.

Experimental Protocol: Representative Synthesis of a Steroid Propionate

This protocol is a representative example based on the synthesis of testosterone propionate and other steroid esters described in the literature and should be adapted and optimized for the specific synthesis of 4-chlorotestosterone propionate.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorotestosterone in a suitable anhydrous organic solvent (e.g., dichloromethane, pyridine).

-

Addition of Reagents: Add an organic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.

-

Esterification: Add propionic anhydride or propionyl chloride dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed sequentially with water, a dilute base solution (e.g., sodium bicarbonate), and brine.

-

Purification: The crude product is obtained by evaporating the organic solvent. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) or by column chromatography on silica (B1680970) gel.

Mechanism of Action and Signaling Pathway

As a prodrug, 4-chlorotestosterone propionate is hydrolyzed in the body to release the active compound, 4-chlorotestosterone (clostebol).[1] Clostebol exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

The activation of the androgen receptor signaling pathway by clostebol follows a series of steps:

-

Ligand Binding: Clostebol, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor.

-

Receptor Activation and Dimerization: The ligand-bound AR dissociates from heat shock proteins (HSPs), which keep it in an inactive state. The activated AR monomers then form homodimers.

-

Nuclear Translocation: The AR homodimers translocate into the nucleus.

-

DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.